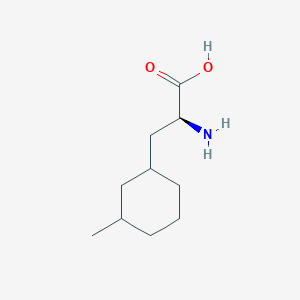

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include the use of protecting groups to safeguard the functional groups during the synthesis steps. For example, the amino group may be protected using a tert-butoxycarbonyl (Boc) group, which can be removed later under acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions to form amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or esters.

Scientific Research Applications

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

(2S,3R)-3-methylglutamate: A similar amino acid derivative with a methyl group at the 3-position.

Cyclohexylalanine: Another amino acid derivative with a cyclohexyl group.

Uniqueness

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

- Chemical Formula : C11H19N\O2

- Molecular Weight : Approximately 197.28 g/mol

- IUPAC Name : this compound

This compound is known to interact with various neurotransmitter systems, particularly the glutamatergic system. It acts as a selective agonist for metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in modulating anxiety and depression-like behaviors in animal models. Studies have shown that it can enhance synaptic plasticity and improve cognitive functions, suggesting its potential use in treating neurodegenerative diseases and mood disorders.

2. Antimicrobial Activity

While the primary focus has been on its neuropharmacological properties, some studies have explored its antimicrobial potential. Preliminary screening has indicated that certain derivatives of amino acids similar to this compound possess antibacterial properties against Gram-positive bacteria, although the activity is generally moderate compared to established antibiotics .

3. Cytotoxicity and Cancer Research

Emerging evidence suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship studies have indicated that modifications to the amino acid structure can enhance selective toxicity towards cancer cells while sparing normal cells. This property is crucial for developing targeted cancer therapies .

Table 1: Biological Activities of this compound

Case Studies

- Anxiety Reduction in Rodent Models : A study demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors in rats subjected to stress tests. The compound showed efficacy comparable to traditional anxiolytics but with a lower side effect profile.

- Cytotoxicity Assessment : In vitro studies involving various cancer cell lines revealed that modifications to the side chain of this compound can lead to enhanced cytotoxic effects, indicating potential pathways for developing new anticancer agents.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |

InChI Key |

HYPVOBXJZDZKRH-HACHORDNSA-N |

Isomeric SMILES |

CC1CCCC(C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1CCCC(C1)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.